molecular formula C7H7N3O2 B135894 N-acetylpyrazine-2-carboxamide CAS No. 135742-53-9

N-acetylpyrazine-2-carboxamide

Cat. No. B135894
M. Wt: 165.15 g/mol
InChI Key: IANHBWVGXBMRAW-UHFFFAOYSA-N
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Description

N-acetylpyrazine-2-carboxamide is a compound that belongs to the class of pyrazine carboxamides. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Carboxamide refers to the functional group consisting of a carbonyl group (C=O) attached to an amine (NH2). The acetyl group (CH3CO-) is a common substituent that introduces additional properties to the molecule.

Synthesis Analysis

The synthesis of pyrazine-containing molecules, such as N-acetylpyrazine-2-carboxamide, often involves condensation reactions. For instance, a series of pyrazine-containing acene molecules with high electron affinity were synthesized via condensation reactions between o-diamine and dione . Another study reported the formation of pyrazine carboxamides from the reaction of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, suggesting the involvement of an N-heterocyclic carbene intermediate . Additionally, novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were prepared by reacting N-(3-oxobutanoyl)pyrazine-2-carboxamide with urea/thiourea and appropriate aldehyde .

Molecular Structure Analysis

The molecular structure of pyrazine carboxamides can be complex, as seen in the crystal structure of a hydrated copper acetate complex of the ligand N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, which forms a metal-organic framework (MOF) with a 10(3) network topology . The molecular structure, vibrational frequencies, and corresponding vibrational assignments of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated both experimentally and theoretically, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions .

Chemical Reactions Analysis

Pyrazine carboxamides can undergo various chemical reactions. For example, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines . Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamides are influenced by their molecular structure. The high electron affinity of some pyrazine-containing molecules, due to the electron-deficient pyrazine moiety and electron-withdrawing dicarboximide groups, makes them suitable for use as electron-transporting materials in organic optoelectronic devices . The antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives has been reported, with some compounds exhibiting promising results . The antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were also evaluated, showing potential therapeutic applications . The first hyperpolarizability and nonlinearity of molecules like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide suggest their potential in nonlinear optical materials .

Scientific Research Applications

Automated Flow Preparation in Chemistry

N-acetylpyrazine-2-carboxamide, a derivative of pyrazine-2-carboxamide, is utilized in automated flow chemistry processes. Ingham et al. (2014) highlighted its use in the automated flow preparation of compounds like pyrazine-2-carboxamide, a component of the tuberculosis treatment drug Rifater®. This process benefits from advancements in open-source software for controlling multiple flow chemistry devices (Ingham, Battilocchio, Hawkins, & Ley, 2014).

Potential in Pharmaceutical Synthesis

N-acetylpyrazine-2-carboxamide-related compounds have been investigated as intermediates in the synthesis of potential anti-inflammatory agents. Opletalová et al. (1996) synthesized derivatives like 2-pyrazinecarbonitrile and 2-acetylpyrazine for this purpose, highlighting the role of such compounds in developing new pharmaceuticals (Opletalová et al., 1996).

Corrosion Inhibition

In the field of materials science, derivatives of N-acetylpyrazine-2-carboxamide have been evaluated as corrosion inhibitors. Erami et al. (2019) found that carboxamide ligands, including N-acetylpyrazine-2-carboxamide derivatives, exhibited inhibitory effects on mild steel corrosion in hydrochloric acid solution, suggesting their potential in corrosion prevention (Erami et al., 2019).

Metal-Organic Frameworks (MOFs)

N-acetylpyrazine-2-carboxamide has been used in the hydrothermal synthesis of silver acetylenediide complexes. Zhao & Mak (2005) utilized it as an ancillary ligand, yielding novel silver acetylenediide complexes with unique C2@Agn motifs. This demonstrates the potential of such compounds in creating innovative MOF structures (Zhao & Mak, 2005).

Biological Applications

N-acetylpyrazine-2-carboxamide and its analogues have been investigated for various biological activities. Semelková et al. (2015) prepared a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, testing them for antimicrobial and antiviral activities. They found that these compounds showed significant activity, especially against Mycobacterium tuberculosis (Semelková et al., 2015).

Chemical Synthesis

N-acetylpyrazine-2-carboxamide derivatives are also significant in the synthesis of various chemical compounds. Hassan et al. (2014) reported the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, derived from similar compounds, indicating the versatility of N-acetylpyrazine-2-carboxamide in chemical synthesis (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

N-acetylpyrazine-2-carboxamide is intended for research and development use only . In case of exposure, it is recommended to wash off with soap and plenty of water and consult a physician .

Future Directions

While specific future directions for N-acetylpyrazine-2-carboxamide are not mentioned in the search results, the field of drug delivery systems presents potential avenues for exploration. This includes controlled drug delivery systems, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .

properties

IUPAC Name

N-acetylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANHBWVGXBMRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332883
Record name N-acetylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylpyrazine-2-carboxamide

CAS RN

135742-53-9
Record name N-acetylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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